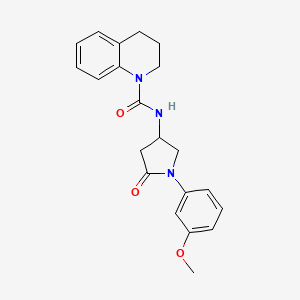

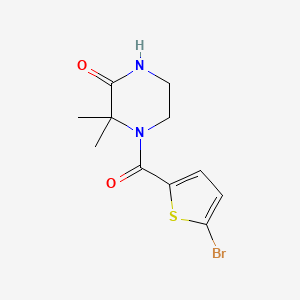

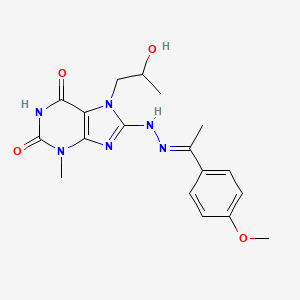

N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide, also known as MNPNP, is a compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Antimicrobial and Anticancer Activities

N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, a compound related to N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide, was synthesized and characterized, demonstrating significant in vitro antimicrobial and anticancer activities. The compound exhibited good antimicrobial activity and demonstrated in vitro anticancer activity against lung carcinoma (H157) and Vero cell lines, showing almost comparable activity to the standard anticancer drug, vincristine. Interestingly, it had minimal effect on the normal cell line, indicating potential specificity towards cancer cells. The antileishmanial activity against Leishmania major and urease inhibition activity were also notable, with the compound showing attractive results in both assays. The interaction with SS-DNA (Salmon sperm DNA) suggested an intercalative DNA interaction mode, which was supported by UV–Vis spectroscopy and viscometry measurements (Sirajuddin et al., 2015).

Synthesis and Characterization of Related Compounds

Further research into related compounds, such as the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, has shown that these compounds possess lipoxygenase inhibitory activities. The structure elucidation of these synthesized compounds was carried out through various spectroscopic methods, and they were screened for lipoxygenase enzyme inhibition, demonstrating moderately good activities compared to the reference standard Baicalein (Aziz‐ur‐Rehman et al., 2016).

Photoreactive Properties for Protein Crosslinking

The use of 4-nitrophenyl ethers, which could be considered structurally related to the target compound due to their nitro and ether functionalities, as high-yield photoreagents for protein crosslinking and affinity labeling, demonstrates the versatile applications of nitrophenyl compounds. These ethers react quantitatively with amines upon irradiation, indicating their potential in bioconjugation and the development of photoreactive probes for biological studies (Jelenc et al., 1978).

Biological Evaluation and Drug Development

The development of zinc(II) carboxylate complexes based on N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide showcases the compound's potential in the field of medicinal chemistry. These complexes were characterized and evaluated for their DNA binding ability, anti-microbial, anti-leishmanial, and cytotoxicity activities, demonstrating good biological activity with no toxicity to human cells. The DNA binding studies indicated an intercalative pattern of interaction, underscoring the importance of these compounds in the development of new drugs with targeted properties (Khan et al., 2021).

properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-4-phenylsulfanylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-23-13-9-10-15(16(12-13)19(21)22)18-17(20)8-5-11-24-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEDUHBJFHXMRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CCCSC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate](/img/structure/B2739284.png)

![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B2739289.png)